molecular formula C₃₅H₃₆ClNO₄S B1140407 21(R)-Hydroxy Montelukast CAS No. 184763-26-6

21(R)-Hydroxy Montelukast

Katalognummer: B1140407
CAS-Nummer: 184763-26-6
Molekulargewicht: 602.18
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

21®-Hydroxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is characterized by the presence of a hydroxyl group at the 21st position, which may confer unique pharmacological properties compared to its parent compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 21®-Hydroxy Montelukast typically involves the hydroxylation of Montelukast. This can be achieved through various methods, including catalytic hydrogenation or enzymatic hydroxylation. The reaction conditions often require specific catalysts, such as (R,R)-Ru(II) catalysts, and controlled environments to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of 21®-Hydroxy Montelukast follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

21®-Hydroxy Montelukast undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized

Biologische Aktivität

21(R)-Hydroxy Montelukast is a metabolite of Montelukast, a widely used leukotriene receptor antagonist primarily indicated for asthma and allergic rhinitis. This article examines the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula C35_{35}H36_{36}ClNO4_4S and is structurally characterized as follows:

  • Molecular Weight : 585.19 g/mol
  • CAS Number : 11801753

Pharmacodynamics

Montelukast acts by selectively inhibiting the cysteinyl leukotriene receptor 1 (CysLT1), blocking the effects of leukotrienes LTC4, LTD4, and LTE4, which are mediators of inflammation and bronchoconstriction. The 21(R)-hydroxylation of Montelukast enhances its potency at the CysLT1 receptor without exhibiting any agonistic activity, making it a significant metabolite in the drug's pharmacological profile .

Metabolism

The metabolism of Montelukast involves various cytochrome P450 enzymes, with CYP3A4 and CYP2C8 being the primary isoforms responsible for its hydroxylation. Studies show that CYP3A4 catalyzes the stereoselective formation of this compound from Montelukast at significant rates compared to other enzymes .

Table 1: Key Enzymes Involved in Montelukast Metabolism

EnzymeReaction TypeMetabolite Produced
CYP3A4HydroxylationThis compound
CYP2C8HydroxylationOther hydroxylated metabolites
UGT1A3GlucuronidationAcyl-glucuronide

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound beyond its role as a leukotriene antagonist. Notably, it exhibits neuroprotective effects through antioxidant and anti-inflammatory mechanisms. This has been particularly relevant in models of neurodegenerative diseases where oxidative stress plays a crucial role .

Case Study: Neuroprotective Effects

A study investigated the neuroprotective potential of Montelukast and its metabolites, including this compound, in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with these compounds significantly reduced markers of oxidative damage and apoptosis in neuronal cells, suggesting their therapeutic potential in conditions like Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of Montelukast has been extensively studied; however, specific data regarding this compound is limited. It is known that the parent compound exhibits linear pharmacokinetics with peak plasma concentrations reached within three to four hours post-administration. The bioavailability and half-life may be influenced by hepatic metabolism involving CYP enzymes .

Table 2: Pharmacokinetic Parameters of Montelukast

ParameterValue
Peak Plasma Concentration (Cmax)~50 ng/mL
Time to Peak Concentration (Tmax)3-4 hours
Half-Life (t½)~2.7 to 5.5 hours

Wissenschaftliche Forschungsanwendungen

Metabolism and Formation of 21(R)-Hydroxy Montelukast

This compound is formed through the metabolic pathway of Montelukast, primarily mediated by cytochrome P450 enzymes, particularly CYP2C8 . Understanding the pharmacokinetics and dynamics of this metabolite is essential for evaluating its therapeutic potential.

Therapeutic Applications

1. Asthma Management:

  • Efficacy in Pediatric Populations: Studies indicate that Montelukast, including its metabolites like this compound, can significantly improve lung function and reduce asthma symptoms in children . The mechanism involves reducing airway inflammation and bronchoconstriction.
  • Combination Therapy: There is ongoing research into the benefits of combining Montelukast with inhaled corticosteroids to enhance treatment efficacy for patients with moderate to severe asthma .

2. Neuropsychiatric Effects:

  • Recent studies have investigated the relationship between chronic Montelukast treatment and neuropsychiatric events. While initial concerns were raised about potential adverse effects, meta-analyses suggest that this compound does not significantly increase neuropsychiatric events compared to placebo .

3. Repurposing for Other Conditions:

  • Cancer Therapy: Emerging research proposes repurposing Montelukast for cancer treatment due to its anti-inflammatory properties. The modulation of leukotriene pathways may influence tumor progression and metastasis .
  • Degenerative Disorders: Investigations into the role of leukotrienes in neurodegenerative diseases have led to hypotheses regarding the use of Montelukast and its metabolites in conditions like Alzheimer's disease .

Case Studies and Clinical Trials

Several clinical trials have explored the effects of Montelukast and its metabolites:

  • Asthma Control Trials: A randomized controlled trial demonstrated significant improvements in asthma control scores among children treated with Montelukast compared to those receiving standard care .
  • Neuropsychiatric Assessment: In a study examining chronic treatment effects, no significant differences were found in depression-like behaviors between treated and untreated groups, suggesting a favorable safety profile for long-term use .

Data Tables

Application AreaFindingsReferences
Asthma ManagementImproved lung function and symptom control in pediatric populations
Neuropsychiatric EffectsNo significant increase in neuropsychiatric events compared to placebo
Cancer TherapyPotential anti-tumor effects through leukotriene pathway modulation
Degenerative DisordersHypothetical benefits in neurodegenerative conditions based on inflammatory pathways

Eigenschaften

IUPAC Name

2-[1-[[(1R,3R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRNGXJVKOMERP-FPUIOERCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1[C@@H](C[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184763-26-6
Record name 1-((((1R,3R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184763266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((((1R,3R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-HYDROXY-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D554UP7RBJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.